molecular formula C9H9BrN2O4 B1428774 Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate CAS No. 1219123-06-4

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate

Cat. No.: B1428774
CAS No.: 1219123-06-4
M. Wt: 289.08 g/mol
InChI Key: FOTHLHQXZIDLEF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate is a chemical compound offered for research and development purposes. As a benzoate ester derivative featuring bromo, methylamino, and nitro functional groups, it serves as a versatile synthetic intermediate and building block in organic chemistry. This compound is structurally analogous to Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate (CAS 1423037-47-1), a known precursor in medicinal chemistry research. Compounds of this class are particularly valuable in the synthesis of complex heterocyclic systems. For instance, closely related esters are utilized in one-pot reductive cyclization reactions with aldehydes, facilitated by sodium dithionite in DMSO, to construct benzimidazole scaffolds . Benzimidazole derivatives are privileged structures in drug discovery due to their wide range of biological activities, including potential anti-inflammatory, antibacterial, and anticancer properties, and their ability to interact with biological macromolecules like enzymes and receptors . The presence of multiple functional groups on the aromatic ring makes this compound a suitable substrate for various cross-coupling reactions and further functionalization, enabling researchers to explore novel chemical space. Applications: For Research Use Only. This product is intended for use as a chemical intermediate in laboratory research. It is strictly not for diagnostic, therapeutic, or any consumer-related applications. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for safe handling and storage procedures. Researchers should handle this material with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

IUPAC Name

methyl 3-bromo-4-(methylamino)-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O4/c1-11-8-6(10)3-5(9(13)16-2)4-7(8)12(14)15/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOTHLHQXZIDLEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate typically involves multiple steps One common method starts with the nitration of methyl benzoate to introduce the nitro group This is followed by bromination to add the bromine atom

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced to form various intermediates, which can be further functionalized.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amino derivatives, while substitution of the bromine atom can produce a wide range of substituted benzoates.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H11BrN2O4
  • Molecular Weight : Approximately 300.11 g/mol
  • Functional Groups : Nitro group (-NO2), bromine atom (Br), methylamino group (-NH(CH3)2)

Organic Synthesis

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the introduction of diverse functional groups through nucleophilic substitution reactions. This compound can be utilized to create derivatives that may possess enhanced biological activities or novel properties.

Biological Research

The compound is of interest in biological studies due to its potential effects on cellular processes:

  • Nitro Group Activity : The nitro group can undergo reduction to form reactive intermediates that interact with biological targets, potentially leading to oxidative stress in pathogens or cancer cells.
  • Amino Group Interactions : The methylamino group may influence enzyme activity or receptor binding, making it a candidate for studying pharmacological effects .

Pharmaceutical Development

This compound can be used as a precursor for synthesizing biologically active molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them suitable candidates for drug development .

Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments due to its ability to form stable colored complexes when reacted with various substrates. The bromine atom enhances the reactivity of the compound, facilitating its use in dye synthesis.

Specialty Chemicals

The compound is also applied in creating specialty chemicals used in various applications, including agrochemicals and materials science. Its structural properties allow for modifications that can lead to improved performance characteristics in end products.

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro assays indicated a dose-dependent inhibition of bacterial growth, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In studies assessing its anti-inflammatory properties, this compound was shown to reduce the production of pro-inflammatory cytokines in activated macrophages. This effect indicates its potential use in treating inflammatory diseases.

Case Study 3: Antitumor Potential

Recent investigations into the antitumor effects revealed that this compound inhibited the growth of several cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest at specific phases. These findings highlight its multifaceted approach to cancer treatment.

Data Table: Overview of Applications

Application AreaDescription
Organic SynthesisIntermediate for creating diverse organic compounds
Biological ResearchStudies on enzyme activity and receptor interactions
Pharmaceutical DevelopmentPrecursor for synthesizing biologically active molecules
Industrial UseProduction of dyes, pigments, and specialty chemicals
Antimicrobial ActivitySignificant inhibition of bacterial growth
Anti-inflammatory EffectsReduction of pro-inflammatory cytokines
Antitumor PotentialInhibition of cancer cell proliferation through apoptosis

Mechanism of Action

The mechanism of action of Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate depends on its specific application. In general, the compound’s functional groups (bromine, nitro, and methylamino) interact with various molecular targets, leading to different chemical and biological effects. For example, the nitro group can undergo reduction to form reactive intermediates, which can interact with biological molecules.

Comparison with Similar Compounds

Substituent Variation: Bromo vs. Methoxy

Compound Name CAS Substituents (Positions) Molecular Formula Key Differences/Implications
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate 1219123-06-4 Br (3), CH₃NH (4), NO₂ (5) C₉H₉BrN₂O₄ Bromo enhances electrophilic substitution reactivity.
Methyl 3-methoxy-4-(methylamino)-5-nitrobenzoate 1549812-20-5 OCH₃ (3), CH₃NH (4), NO₂ (5) C₁₀H₁₁N₂O₅ Methoxy (electron-donating) reduces ring reactivity compared to bromo (electron-withdrawing) .

Positional Isomerism of Nitro Group

Compound Name CAS Substituents (Positions) Molecular Formula Key Differences/Implications
This compound 1219123-06-4 Br (3), CH₃NH (4), NO₂ (5) C₉H₉BrN₂O₄ Nitro at position 5 directs meta/para reactions.
Methyl 5-bromo-2-methyl-3-nitrobenzoate 220514-28-3 Br (5), CH₃ (2), NO₂ (3) C₉H₈BrNO₄ Nitro at position 3 alters electronic effects, reducing steric hindrance at position 4 .

Impact : Nitro group position influences electronic distribution and steric accessibility, affecting regioselectivity in further reactions .

Ester Group Variation: Methyl vs. Ethyl

Compound Name CAS Substituents (Positions) Molecular Formula Key Differences/Implications
This compound 1219123-06-4 Methyl ester C₉H₉BrN₂O₄ Higher volatility than ethyl analogs.
Ethyl 3-bromo-4-(methylamino)-5-nitrobenzoate Not provided Ethyl ester C₁₀H₁₁BrN₂O₄ Ethyl group increases lipophilicity, potentially enhancing membrane permeability in biological systems .

Impact : Ethyl esters may improve pharmacokinetic properties in drug design due to increased lipid solubility .

Functional Group Complexity

Compound Name CAS Substituents (Positions) Molecular Formula Key Differences/Implications
This compound 1219123-06-4 Br, CH₃NH, NO₂ C₉H₉BrN₂O₄ Balanced reactivity for nucleophilic aromatic substitution.
Ethyl 3-bromo-5-cyano-4-nitrobenzoate 87240-12-8 Br (3), CN (5), NO₂ (4), ethyl ester C₁₀H₇BrN₂O₄ Cyano group introduces additional electron withdrawal, enhancing nitro group's deactivating effect .

Biological Activity

Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate is an aromatic ester characterized by the presence of a bromine atom, a methylamino group, and a nitro group attached to a benzoate core. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrN2O4C_9H_8BrN_2O_4. It features:

  • A bromine atom which can participate in halogen bonding interactions.
  • A methylamino group that can influence the compound's reactivity and biological interactions.
  • A nitro group that is known for its role in redox reactions, potentially affecting enzyme activity and receptor binding.

The mechanism of action for this compound involves its interaction with specific molecular targets. The unique substitution pattern of this compound allows it to engage in various chemical interactions, influencing biological pathways. The nitro group may induce oxidative stress in pathogens or cancer cells, while the bromine atom enhances lipophilicity, facilitating membrane penetration and target engagement .

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with nitro groups have shown effective inhibition against various bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentration (MIC) values ranging from 6 to 12.5 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies demonstrated cytotoxic effects against several cancer cell lines. For example, compounds containing similar structural motifs displayed IC50 values indicative of potent activity against breast adenocarcinoma cells . The presence of the nitro and methylamino groups is believed to enhance the cytotoxicity through mechanisms involving apoptosis induction and cell cycle arrest.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Methyl 4-bromo-3-methylbenzoateSimilar structure but different substitution patternDifferent reactivity due to varied functional groups
Methyl 3-bromo-4-nitrobenzoateNitro group instead of methylaminoExhibits distinct biological activity profile
Ethyl 3-bromo-2-methyl-5-nitrobenzoateEthyl ester instead of methylPotentially different pharmacokinetics

This table highlights how the unique structural features of this compound contribute to its distinct biological properties compared to related compounds.

Case Studies

  • Antimicrobial Efficacy : A study evaluating various derivatives showed that those containing both bromine and nitro groups exhibited enhanced antimicrobial activity against a range of pathogens. The compound's ability to penetrate bacterial membranes was attributed to its lipophilic nature .
  • Cytotoxicity Against Cancer Cells : In vitro assays revealed that this compound demonstrated significant cytotoxicity against human cancer cell lines, with mechanisms involving oxidative stress and apoptosis being suggested as key pathways .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step functionalization. For example, bromination of a methyl benzoate precursor (e.g., methyl 3-amino-4-bromobenzoate) followed by nitration and methylamination. demonstrates a similar approach using methyl 3-amino-4-bromobenzoate with formamide to introduce substituents. Key steps include:

  • Bromination : Use Br₂ or NBS (N-bromosuccinimide) in acidic media.
  • Nitration : HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration .
  • Methylamination : Methylamine in DMF under reflux, monitored by TLC.
    • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equiv. brominating agents) and temperature control to minimize side reactions.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodology :

  • Chromatography : HPLC with a C18 column (MeCN/H₂O gradient) to assess purity.
  • Spectroscopy :
  • ¹H/¹³C NMR : Compare peaks to predicted shifts (e.g., methyl ester at δ ~3.9 ppm, nitro group deshielding aromatic protons).
  • HRMS : Confirm molecular ion ([M+H]⁺) and isotopic pattern for bromine .
  • Elemental Analysis : Match calculated and observed C/H/N percentages.

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store at 2–8°C in amber vials under inert atmosphere (Ar/N₂). The nitro group is sensitive to light and moisture, which can lead to decomposition. Stability tests via periodic HPLC over 6 months are advised .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Methodology : Use SHELXL ( ) for small-molecule refinement. Key steps:

  • Crystal Growth : Slow evaporation from EtOAc/hexane at 4°C.
  • Data Collection : Mo Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement : Apply anisotropic displacement parameters for Br and NO₂ groups. Compare bond lengths/angles to DFT-optimized structures .
    • Applications : Identify intramolecular interactions (e.g., hydrogen bonding between methylamino and nitro groups) affecting reactivity.

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • DFT Calculations : Use Gaussian09 with B3LYP/6-311++G(d,p) basis set to map electrostatic potential surfaces. The bromine atom’s σ-hole (positive electrostatic potential) suggests susceptibility to SNAr (nucleophilic aromatic substitution) .
  • Retrosynthesis AI : Tools like Pistachio or Reaxys predict feasible routes for derivatives (e.g., substituting Br with amines or thiols) .

Q. How does the methylamino group influence biological activity in structure-activity relationship (SAR) studies?

  • Methodology :

  • Analog Synthesis : Replace methylamino with ethylamino or acetylated variants.
  • Bioassays : Test anti-inflammatory or antimicrobial activity (e.g., COX-2 inhibition assays, MIC against S. aureus). highlights similar brominated benzoates in anti-inflammatory contexts .
  • SAR Analysis : Correlate logP (lipophilicity) and steric parameters (Taft constants) with bioactivity trends.

Data Contradictions and Resolution

  • Synthetic Yield Variability : reports moderate yields (40–60%) for brominated analogs, while suggests higher yields (70–80%) using Pd-catalyzed coupling. Resolve by optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and solvent polarity .
  • Biological Activity : While emphasizes anti-inflammatory potential, conflicting data may arise from assay conditions (e.g., cell line variability). Validate using orthogonal assays (e.g., ELISA for cytokine profiling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-(methylamino)-5-nitrobenzoate

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